molecular formula C13H16O4 B14654571 tert-Butyl 2-(acetyloxy)benzoate CAS No. 52602-19-4

tert-Butyl 2-(acetyloxy)benzoate

Cat. No.: B14654571
CAS No.: 52602-19-4
M. Wt: 236.26 g/mol
InChI Key: DXMFOPVDIWJMSL-UHFFFAOYSA-N
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Description

tert-Butyl 2-(acetyloxy)benzoate is an organic compound that belongs to the class of esters. It is derived from benzoic acid and is characterized by the presence of a tert-butyl group and an acetyloxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-(acetyloxy)benzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to yield the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(acetyloxy)benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acids or bases to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.

Major Products Formed

    Hydrolysis: 2-hydroxybenzoic acid and tert-butyl alcohol.

    Reduction: 2-(tert-butyl)benzoic acid.

    Substitution: Various substituted benzoates depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(acetyloxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

Biology and Medicine

In biological and medical research, this compound can be used as a model ester to study ester hydrolysis and enzyme-catalyzed reactions. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive compounds.

Industry

In the industrial sector, this compound is utilized in the production of polymers, resins, and coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of tert-butyl 2-(acetyloxy)benzoate involves its interaction with nucleophiles and electrophiles The ester bond is susceptible to nucleophilic attack, leading to hydrolysis or transesterification reactions

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl benzoate: Similar structure but lacks the acetyloxy group.

    Methyl 2-(acetyloxy)benzoate: Similar ester but with a methyl group instead of a tert-butyl group.

    Ethyl 2-(acetyloxy)benzoate: Similar ester but with an ethyl group instead of a tert-butyl group.

Uniqueness

tert-Butyl 2-(acetyloxy)benzoate is unique due to the presence of both a tert-butyl group and an acetyloxy group, which confer distinct reactivity and stability. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and making it less prone to certain reactions compared to its methyl or ethyl analogs.

Properties

CAS No.

52602-19-4

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

tert-butyl 2-acetyloxybenzoate

InChI

InChI=1S/C13H16O4/c1-9(14)16-11-8-6-5-7-10(11)12(15)17-13(2,3)4/h5-8H,1-4H3

InChI Key

DXMFOPVDIWJMSL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC(C)(C)C

Origin of Product

United States

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